molecular formula C27H38N6O5 B1339861 H-D-Ile-Phe-Lys-Pna CAS No. 76626-41-0

H-D-Ile-Phe-Lys-Pna

Cat. No.: B1339861
CAS No.: 76626-41-0
M. Wt: 526.6 g/mol
InChI Key: GPVLFJQPHXESFM-IBURTVSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Ile-Phe-Lys-Pna, also known as D-Isoleucyl-L-Phenylalanyl-L-Lysine p-nitroanilide, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as plasmin and tryptase. This compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured to assess enzyme activity .

Biochemical Analysis

Biochemical Properties

H-D-Ile-Phe-Lys-Pna serves as a highly specific substrate for human plasmin, a serine protease involved in the fibrinolysis pathway . The compound interacts with plasmin by binding to its active site, allowing researchers to measure plasmin activity through the release of p-nitroaniline, which can be quantified spectrophotometrically . Additionally, this compound is cleaved by transmembrane tryptase, indicating its utility in studying various proteolytic enzymes .

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases that play critical roles in cell signaling and metabolism. For instance, the cleavage of this compound by plasmin can impact the regulation of fibrin degradation, affecting processes such as wound healing and tissue remodeling . The compound’s interaction with proteases can also modulate gene expression and cellular metabolism by influencing the availability of active enzymes and their substrates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases like plasmin. The compound’s peptide sequence allows it to fit into the active site of plasmin, where it undergoes hydrolysis, releasing p-nitroaniline . This reaction not only serves as a measure of enzyme activity but also provides insights into the enzyme’s specificity and catalytic efficiency . The inhibition or activation of plasmin by this compound can lead to changes in gene expression and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable under specific storage conditions, typically at -20°C, but may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the activity of this compound can decrease over time, impacting its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for plasmin without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes . Threshold effects have been observed, where the compound’s activity plateaus or decreases beyond a certain concentration .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and fibrinolysis. The compound interacts with enzymes such as plasmin and transmembrane tryptase, which play roles in the degradation of fibrin and other proteins . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution can affect its localization and accumulation, influencing its activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, impacting its availability for enzymatic reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with proteases and other biomolecules . This localization can affect the compound’s activity and function, as well as its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ile-Phe-Lys-Pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

H-D-Ile-Phe-Lys-Pna primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and p-nitroaniline is hydrolyzed by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Major Products

The major product of the enzymatic reaction involving this compound is p-nitroaniline, which serves as a quantitative marker for enzyme activity .

Mechanism of Action

H-D-Ile-Phe-Lys-Pna functions as a chromogenic substrate for proteolytic enzymes. Upon cleavage by the enzyme, the peptide bond between lysine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chromogenic properties, allowing for easy and quantitative measurement of enzyme activity through the release of p-nitroaniline. This makes it particularly valuable in diagnostic assays and research applications where precise quantification of protease activity is required .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVLFJQPHXESFM-IBURTVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Ile-Phe-Lys-Pna
Reactant of Route 2
H-D-Ile-Phe-Lys-Pna
Reactant of Route 3
H-D-Ile-Phe-Lys-Pna
Reactant of Route 4
H-D-Ile-Phe-Lys-Pna
Reactant of Route 5
H-D-Ile-Phe-Lys-Pna
Reactant of Route 6
H-D-Ile-Phe-Lys-Pna

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.